molecular formula C9H9N3S B12122145 Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-

Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-

Cat. No.: B12122145
M. Wt: 191.26 g/mol
InChI Key: HGTKNXLRKWGELZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine derivatives.

Industrial Production Methods

Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-prop-2-enyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H9N3S/c1-2-5-11-9-12-8-7(13-9)4-3-6-10-8/h2-4,6H,1,5H2,(H,10,11,12)

InChI Key

HGTKNXLRKWGELZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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